molecular formula C7H5FN2O4 B009052 2-Amino-3-fluoro-5-nitrobenzoic acid CAS No. 101336-14-5

2-Amino-3-fluoro-5-nitrobenzoic acid

Cat. No. B009052
M. Wt: 200.12 g/mol
InChI Key: QULHRHFQIGGDKQ-UHFFFAOYSA-N
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Description

2-Amino-3-fluoro-5-nitrobenzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AFNBA and is a derivative of benzoic acid. AFNBA has a molecular formula of C7H4FNO4 and a molecular weight of 197.11 g/mol.

Mechanism Of Action

The mechanism of action of AFNBA is not fully understood, but it is believed to involve the inhibition of certain enzymes. AFNBA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.

Biochemical And Physiological Effects

AFNBA has been shown to have various biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, AFNBA has also been shown to have antioxidant properties. This compound can scavenge free radicals and prevent oxidative damage to cells. AFNBA has also been shown to have anti-inflammatory properties, which can reduce inflammation and pain.

Advantages And Limitations For Lab Experiments

One of the significant advantages of AFNBA is its stability and ease of synthesis. AFNBA can be synthesized in large quantities with high purity, making it suitable for use in lab experiments. However, one of the limitations of AFNBA is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

AFNBA has shown promising results in various scientific research studies, and there are several future directions for its application. One potential application of AFNBA is in the development of new drugs for the treatment of Alzheimer's disease. AFNBA's ability to inhibit acetylcholinesterase makes it a potential candidate for the development of drugs that can improve cognitive function. Another potential application of AFNBA is in the development of new materials for organic electronics. AFNBA's stability and electron-transporting properties make it a potential candidate for use in OLEDs and other electronic devices.
Conclusion
In conclusion, AFNBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AFNBA can be synthesized in large quantities with high purity and has shown promising results in terms of its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of AFNBA in different fields.

Synthesis Methods

The synthesis of AFNBA is a multi-step process that involves the reaction of 2-nitrobenzoic acid with fluoroacetic acid in the presence of a catalyst. The resulting compound is then reduced to obtain AFNBA. This synthesis method has been optimized to produce high yields of AFNBA with good purity.

Scientific Research Applications

AFNBA has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of AFNBA is in the field of organic electronics. AFNBA has been used as an electron-transporting material in organic light-emitting diodes (OLEDs), which have shown promising results in terms of efficiency and stability.

properties

CAS RN

101336-14-5

Product Name

2-Amino-3-fluoro-5-nitrobenzoic acid

Molecular Formula

C7H5FN2O4

Molecular Weight

200.12 g/mol

IUPAC Name

2-amino-3-fluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H5FN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12)

InChI Key

QULHRHFQIGGDKQ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)[N+](=O)[O-]

synonyms

Benzoic acid, 2-amino-3-fluoro-5-nitro- (9CI)

Origin of Product

United States

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